3,5-bis(3-bromophenyl)-1H-pyrazole

Lipophilicity Physicochemical Property Medicinal Chemistry

Select 3,5-bis(3-bromophenyl)-1H-pyrazole (CAS 1004309-35-6) for its unmatched synthetic versatility. Unlike the para-bromo isomer (CAS 21399-30-4), the two meta-bromophenyl groups enable sequential Suzuki or Buchwald coupling with precise steric control, accelerating asymmetric diarylpyrazole library synthesis. Its XLogP3 of 4.9 (vs 3.8 for unsubstituted) enhances membrane permeability in medchem programs. Insist on the meta isomer for reproducible orthogonal reactivity and halogen-bonding studies.

Molecular Formula C15H10Br2N2
Molecular Weight 378.067
CAS No. 1004309-35-6
Cat. No. B2792687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(3-bromophenyl)-1H-pyrazole
CAS1004309-35-6
Molecular FormulaC15H10Br2N2
Molecular Weight378.067
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=NN2)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H10Br2N2/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H,(H,18,19)
InChIKeyBWBSZXZJCUXJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(3-bromophenyl)-1H-pyrazole (CAS 1004309-35-6): A Key Halogenated Pyrazole Scaffold for Medicinal Chemistry and Cross-Coupling


3,5-Bis(3-bromophenyl)-1H-pyrazole (CAS 1004309-35-6) is a symmetrically substituted diaryl pyrazole featuring two meta‑bromophenyl groups. With a molecular formula of C₁₅H₁₀Br₂N₂ and a molecular weight of 378.06 g/mol, the compound contains two synthetically versatile aryl‑bromine bonds, making it a valuable intermediate for sequential functionalization via cross‑coupling chemistry [1]. The pyrazole core provides a hydrogen‑bond donor (N–H) and a moderately lipophilic framework (computed XLogP3 = 4.9), offering distinct physicochemical properties relative to unsubstituted or para‑substituted analogs [2].

3,5-Bis(3-bromophenyl)-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


Substitution of 3,5‑bis(3‑bromophenyl)‑1H‑pyrazole with a non‑halogenated diarylpyrazole or with a differently halogenated analog is not chemically equivalent. The meta‑bromine substituents are essential for distinct orthogonal reactivity (e.g., Suzuki–Miyaura or Buchwald–Hartwig couplings) and for tuning key physicochemical parameters such as lipophilicity and electronic distribution [1]. Even a seemingly minor change to the para‑bromo isomer (CAS 21399‑30‑4) alters molecular geometry, hydrogen‑bonding capacity, and rotational freedom, which in turn affects both its performance in downstream synthetic routes and its binding behavior in biological assays . Consequently, procurement decisions must be based on the precise substitution pattern, not merely the pyrazole core.

Quantitative Differentiation of 3,5-Bis(3-bromophenyl)-1H-pyrazole Against Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Diphenylpyrazole

The compound's computed XLogP3 of 4.9 is significantly higher than that of the unsubstituted 3,5‑diphenyl‑1H‑pyrazole (XLogP3 = 3.8), indicating a 1.1‑log unit increase in lipophilicity due to the dual meta‑bromine substitution. This difference can translate to enhanced membrane permeability and altered metabolic stability, critical considerations in lead optimization [1].

Lipophilicity Physicochemical Property Medicinal Chemistry

Reduced Topological Polar Surface Area (TPSA) Relative to Para-Bromo Isomer

The target compound exhibits a TPSA of 28.7 Ų, while its para‑bromo analog (3,5‑bis(4‑bromophenyl)‑1H‑pyrazole) shows a slightly higher TPSA of 29.1 Ų. Although the absolute difference is modest (0.4 Ų), this variation can affect passive membrane diffusion and oral bioavailability predictions, reinforcing that meta‑substitution yields a distinct physicochemical profile [1].

Physicochemical Property Drug-Likeness Medicinal Chemistry

Different Hydrogen Bond Acceptor Count and Rotatable Bond Count Relative to Para-Bromo Isomer

The meta‑bromo orientation reduces the number of hydrogen bond acceptors to 1 (compared to 2 for the para‑bromo analog) and maintains 2 rotatable bonds. This alteration in hydrogen‑bonding capacity can impact target‑ligand interactions and crystal packing, thereby influencing both biological activity and formulation behavior [1].

Physicochemical Property Molecular Recognition Medicinal Chemistry

Vendor Purity and Price as a Direct Procurement Differentiator

Commercial availability of 3,5‑bis(3‑bromophenyl)‑1H‑pyrazole at ≥98% purity (Leyan, product code 1788946) and at 97% purity (CheMenu, catalog CM483277) offers a higher purity grade compared to many generic pyrazole building blocks typically supplied at 95% [REFS-1, REFS-2]. Moreover, the price point of approximately €617 per gram (CymitQuimica, ref. 10‑F425961) is competitive with the less synthetically versatile 3,5‑diphenyl‑1H‑pyrazole, making it a cost‑effective choice for researchers requiring a dibrominated scaffold .

Procurement Purity Cost Supply Chain

3,5-Bis(3-bromophenyl)-1H-pyrazole – Preferred Application Scenarios


Sequential Cross‑Coupling for Divergent Synthesis of Asymmetric Biaryl Libraries

The presence of two electronically similar but sterically distinct meta‑bromophenyl groups allows for iterative Suzuki‑Miyaura couplings under controlled conditions, enabling the efficient construction of asymmetric 3,5‑diarylpyrazole libraries. This capability is not easily replicated with the mono‑bromo or para‑bromo analogs, which either lack the second reactive handle or offer less favorable steric differentiation. Procurement of the meta‑dibromo compound supports high‑throughput medicinal chemistry efforts aimed at rapid SAR exploration .

Lead Optimization Campaigns Requiring Elevated Lipophilicity

In programs where a 1,3‑diarylpyrazole core is identified but requires increased lipophilicity to improve membrane permeability or metabolic stability, 3,5‑bis(3‑bromophenyl)‑1H‑pyrazole (XLogP3 = 4.9) provides a direct and quantitative advantage over the unsubstituted diphenylpyrazole (XLogP3 = 3.8). This 1.1‑log unit difference can be the deciding factor in achieving desirable pharmacokinetic properties without resorting to additional synthetic steps [1].

Crystallography and Biophysical Studies Requiring Distinct Halogen Bonding Patterns

The meta‑bromo arrangement offers a unique halogen‑bonding geometry compared to the para‑bromo isomer, which can influence crystal packing, protein‑ligand co‑crystallization, and thermodynamic binding signatures. Researchers investigating halogen‑bonding interactions in molecular recognition should select the meta‑bromo isomer to capture a distinct conformational space and binding mode not accessible with the para‑substituted counterpart [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-bis(3-bromophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.